dimethyl 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)terephthalate
Overview
Description
Dimethyl 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)terephthalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a terephthalate core substituted with benzoyl and ethylbutanoyl groups. Its molecular formula is C24H28N2O6, and it has a molar mass of approximately 440.49 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)terephthalate typically involves multi-step organic reactions. One common method starts with the preparation of 2-aminoterephthalic acid dimethyl ester, which is then subjected to acylation reactions to introduce the benzoyl and ethylbutanoyl groups. The reaction conditions often involve the use of acyl chlorides and anhydrous solvents under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)terephthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or ethylbutanoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)terephthalate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)terephthalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl aminoterephthalate
- Dimethyl 2-aminoterephthalate
- Dimethyl 2-[(2-ethylbutanoyl)amino]terephthalate
Uniqueness
Dimethyl 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)terephthalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specialized applications.
Properties
IUPAC Name |
dimethyl 2-[[3-(2-ethylbutanoylamino)benzoyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-5-14(6-2)20(26)24-17-9-7-8-15(12-17)21(27)25-19-13-16(22(28)30-3)10-11-18(19)23(29)31-4/h7-14H,5-6H2,1-4H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDXQWTYDHUCIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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